2-Methylsulfanylbenzimidazol-1-amine
Description
2-Methylsulfanylbenzimidazol-1-amine is a benzimidazole derivative characterized by a methylsulfanyl (-SMe) group at the 2-position and an amine (-NH₂) group at the 1-position of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .
Properties
CAS No. |
151693-49-1 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methylsulfanylbenzimidazol-1-amine |
InChI |
InChI=1S/C8H9N3S/c1-12-8-10-6-4-2-3-5-7(6)11(8)9/h2-5H,9H2,1H3 |
InChI Key |
MXIHQXHPNNCXQB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1N |
Synonyms |
1H-Benzimidazol-1-amine,2-(methylthio)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences between 2-methylsulfanylbenzimidazol-1-amine and analogous benzimidazole derivatives are outlined below.
Substituent Variations and Molecular Properties
Functional Group Impact on Bioactivity
- Methylsulfanyl (-SMe) vs. In contrast, sulfonyl groups (e.g., -SO₂CH₃ in ) are electron-withdrawing, increasing metabolic stability but reducing membrane permeability .
- Amine (-NH₂) Position: The 1-amine group in the target compound enables hydrogen bonding with biological targets, a feature absent in derivatives like 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, where the 1-position is occupied by a methyl group .
Industrial and Agricultural Use
- Herbicidal Derivatives: N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine acts as a sulfonylurea herbicide precursor, targeting acetolactate synthase in weeds .
- Agrochemical Safety: Methylsulfanyl derivatives exhibit lower environmental persistence compared to sulfonyl-containing analogs (e.g., metsulfuron-methyl in ), which require stricter regulatory controls .
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